molecular formula C11H9NOS B1602863 2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde CAS No. 857284-11-8

2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde

Cat. No. B1602863
M. Wt: 203.26 g/mol
InChI Key: LQEZDDVXBGIBSF-UHFFFAOYSA-N
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Description

2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde is a derivative of thiazole aldehyde . Thiazole-5-carboxaldehyde, a related compound, has been used in the synthesis of imidazoles with cardiomyocyte proliferation activity for heart disease treatments .


Synthesis Analysis

The synthesis of 2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde and similar compounds often involves the Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) . This reaction mechanism has been studied by electrospray ionization mass spectrometry (ESI-MS) .


Molecular Structure Analysis

The molecular formula of 2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde is C11H9NOS, with an average mass of 203.260 Da and a monoisotopic mass of 203.040482 Da .


Chemical Reactions Analysis

2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde, like other thiazole aldehyde derivatives, undergoes the Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO .

Safety And Hazards

The safety data sheet for a related compound, Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid, indicates that it causes skin irritation and serious eye irritation. It also may cause respiratory irritation .

Future Directions

The future directions for 2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde and similar compounds could involve further exploration of their potential in the pharmaceutical sector. The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . Thus, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .

properties

IUPAC Name

2-methyl-4-phenyl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8-12-11(10(7-13)14-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEZDDVXBGIBSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594516
Record name 2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde

CAS RN

857284-11-8
Record name 2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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